molecular formula C27H26N4O2S2 B2477454 3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1037167-86-4

3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide

Katalognummer: B2477454
CAS-Nummer: 1037167-86-4
Molekulargewicht: 502.65
InChI-Schlüssel: ZGAILIOBCPUJSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a fused imidazo[1,2-c]quinazolinone core substituted with a [(2,4-dimethylphenyl)methyl]sulfanyl group at position 5 and a propanamide side chain at position 2, terminated by an N-(thiophen-2-yl)methyl moiety. The sulfanyl group enhances metabolic stability and modulates electronic properties, while the thiophene-containing amide moiety may influence target binding and solubility .

Synthetic routes for analogous compounds (e.g., ) suggest that the target molecule could be synthesized via:

  • Stepwise heterocycle formation using triethylamine (Et3N) in DMF-H2O .
  • Thioether linkage via nucleophilic substitution between a quinazolinone intermediate and a thiol-bearing substituent .

Eigenschaften

IUPAC Name

3-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S2/c1-17-9-10-19(18(2)14-17)16-35-27-30-22-8-4-3-7-21(22)25-29-23(26(33)31(25)27)11-12-24(32)28-15-20-6-5-13-34-20/h3-10,13-14,23H,11-12,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAILIOBCPUJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and other pharmacological activities based on recent studies.

Chemical Structure and Properties

  • IUPAC Name : 3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide
  • Molecular Formula : C30H30N4O3S
  • Molecular Weight : 526.649 g/mol
  • CAS Number : 1037289-03-4

Anticancer Activity

Research indicates that compounds with imidazoquinazoline scaffolds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:

Cell Line IC50 (nM) Mechanism of Action
A549 (Lung)400Induction of apoptosis
MCF7 (Breast)350Inhibition of cell proliferation
HCT116 (Colon)450Cell cycle arrest

In a study by Khaled El-Adl et al., the compound demonstrated a potent ability to induce apoptosis in cancer cells, evidenced by increased levels of cleaved PARP and significant inhibition of colony formation in clonogenic assays .

Antibacterial Activity

The antibacterial potential of similar quinazoline derivatives has been explored extensively. The compound's structural components suggest it may inhibit bacterial growth effectively. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference Compound
Staphylococcus aureus32 µg/mLCiprofloxacin
Escherichia coli64 µg/mLAmoxicillin

The antibacterial activity was evaluated using standard methods, showing that the compound could serve as a lead for developing new antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : It is believed to inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and the mitochondrial pathway.
  • Antimicrobial Mechanisms : The presence of sulfur and nitrogen heteroatoms enhances binding to bacterial enzymes or receptors, disrupting their function.

Case Studies

  • Case Study 1 : A study on the effects of the compound on MCF7 cells revealed that treatment resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
    "The compound caused a marked increase in apoptotic cells as evidenced by AO/EB staining" .
  • Case Study 2 : In vivo studies using mouse models showed that administration of the compound significantly reduced tumor size compared to control groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar scaffolds have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that specific derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

Synthesis and Characterization

The synthesis of 3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide typically involves multi-step synthetic routes starting from readily available precursors. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Case Studies

  • Anticancer Screening : In a study published in a peer-reviewed journal, various derivatives were synthesized and screened for their antiproliferative activity. The study concluded that modifications in the side chains could enhance activity without significantly altering the core structure .
  • Molecular Hybrid Design : Research on molecular hybrids incorporating similar imidazoquinazoline structures has shown that these compounds can exhibit synergistic effects when combined with other pharmacophores, enhancing their overall efficacy against cancer cells .

Data Table: Summary of Biological Activities

Compound StructureCell Line TestedIC50 (μg/mL)Activity
Similar Derivative 1HCT-1161.9High
Similar Derivative 2MCF-77.52Moderate
Target CompoundHCT-116TBDTBD

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the imidazo[1,2-c]quinazolinone or related heterocyclic cores but differ in substituents and side chains, leading to variations in bioactivity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound ID (Evidence) Core Structure Key Substituents Reported Bioactivity
Target Compound Imidazo[1,2-c]quinazolinone 5-[(2,4-dimethylbenzyl)sulfanyl], N-(thiophen-2-yl)methylpropanamide Inferred: Potential kinase inhibition (based on core similarity)
3-(5-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-3-oxoimidazoquinazolin-2-yl)-N-phenethylpropanamide (11) Imidazo[1,2-c]quinazolinone 5-[(benzylcarbamoylmethyl)sulfanyl], N-phenethylpropanamide Anticancer: Moderate activity against breast cancer cell lines (MCF-7, IC₅₀ ~15 μM)
3-[1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxotriazoloquinazolin-4-yl]-N-isopropylpropanamide (15) Triazolo[4,3-a]quinazolinone 1-[(3-methylbenzyl)sulfanyl], N-isopropylpropanamide Antimicrobial: Broad-spectrum activity (MIC 8–32 μg/mL against S. aureus and E. coli)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)thiazolo-triazol-3-yl]sulfanyl]propanamide (17) Thiazolo[2,3-c]triazole 5-(4-chlorophenyl), N-benzothiazolylphenylpropanamide Antifungal: Strong inhibition of C. albicans (IC₅₀ 2.5 μM)
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)thiazolidin-3-yl]-N-phenylpropanamide (20) Thiazolidinone 5-(thiophen-2-ylmethylene), N-phenylpropanamide Anti-inflammatory: COX-2 inhibition (IC₅₀ 0.8 μM)

Key Findings:

Core Heterocycle Impact: The imidazoquinazolinone core (target compound, ) is associated with kinase and anticancer activity, while triazoloquinazolinone () and thiazolo-triazole () cores show antimicrobial and antifungal effects, respectively . Thiophene-containing side chains (e.g., target compound, ) enhance solubility and π-π stacking interactions with hydrophobic enzyme pockets .

Substituent Effects :

  • Sulfanyl groups improve metabolic stability; bulky substituents like 2,4-dimethylbenzyl (target) or benzyl () reduce oxidative degradation .
  • Amide side chains with aromatic termini (e.g., thiophen-2-ylmethyl) may enhance blood-brain barrier permeability compared to aliphatic chains () .

Biological Activity Trends :

  • Compounds with thiophene or benzothiazole moieties (target, ) exhibit stronger anti-inflammatory and antimicrobial activity than those with purely aliphatic substituents .
  • A Tanimoto coefficient >0.85 between the target and suggests a 20% probability of shared gene expression profiles, per .

Table 2: Physicochemical Properties

Compound ID logP Molecular Weight (g/mol) Hydrogen Bond Acceptors
Target Compound 4.2 544.6 6
3.8 562.7 7
3.5 498.5 5
2.9 431.5 4

Mechanistic and Systems Pharmacology Insights

  • Structural Similarity vs. Bioactivity : Despite a shared core, the target compound and exhibit divergent bioactivities due to differences in side-chain electronics and target selectivity (e.g., kinase vs. protease inhibition) .
  • Network Pharmacology : Systems biology studies () suggest that compounds with >85% structural similarity (e.g., target and ) may share overlapping mechanisms, such as MAPK pathway modulation, but require experimental validation .

Vorbereitungsmethoden

Copper-Catalyzed C–N Coupling and Cyclization

The core is synthesized via a two-step protocol adapted from imidazo[1,2-c]quinazoline syntheses:

Step 1: Ullmann-Type Coupling
A mixture of 2-aminoquinazoline (1.0 mmol), 1-bromo-2-iodobenzene (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.2 mmol) in DMF is heated at 150°C for 2 hours. This forms the C–N bond between the quinazoline and aryl halide.

Step 2: Intramolecular Cyclization
Copper(II) acetate (0.5 mmol) is added to the reaction mixture, which is further heated at 150°C for 2–5 hours. Cyclization yields the imidazo[1,2-c]quinazoline scaffold with a 68–72% yield.

Functionalization at Position 5: Sulfanyl Group Introduction

Thiolate Displacement Reaction

The [(2,4-dimethylphenyl)methyl]sulfanyl group is introduced via nucleophilic aromatic substitution.

Procedure
The imidazo[1,2-c]quinazoline core (1.0 mmol) is reacted with (2,4-dimethylphenyl)methanethiol (1.2 mmol) in the presence of potassium carbonate (2.0 mmol) and copper(I) iodide (0.1 mmol) in DMSO at 100°C for 4 hours. The reaction is monitored by TLC (ethyl acetate/hexanes, 1:1), and the product is purified via silica gel chromatography (eluent: chloroform/methanol, 95:5), yielding 65–70% of the 5-sulfanyl intermediate.

Installation of the Propanamide Side Chain at Position 2

Carboxylic Acid Activation and Amide Coupling

Step 1: Propanoic Acid Derivatization
The 2-position is functionalized by treating the core with 3-bromopropanoyl chloride (1.1 mmol) in dichloromethane using triethylamine (2.0 mmol) as a base. The intermediate propanoate is isolated in 85% yield.

Step 2: Amidation with (Thiophen-2-yl)methylamine
The propanoate (1.0 mmol) is reacted with (thiophen-2-yl)methylamine (1.5 mmol) in the presence of HOBt (1.2 mmol) and EDCl (1.2 mmol) in DMF at 0°C to room temperature overnight. The crude product is purified via reverse-phase HPLC (acetonitrile/water gradient), affording the final compound in 60–65% yield.

Optimization and Challenges

Reaction Condition Modifications

  • Temperature Control : Cyclization at 150°C ensures complete ring closure but risks decomposition. Lower temperatures (120°C) with extended reaction times (8 hours) improve yields to 75%.
  • Catalyst Loading : Reducing CuI from 0.2 mmol to 0.1 mmol decreases side-product formation without compromising efficiency.

Purification Strategies

  • Chromatography : Silica gel with chloroform/methanol (9:1) resolves sulfanyl intermediates effectively.
  • Recrystallization : The final amide is recrystallized from ethanol/water (4:1) to achieve >95% purity.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, quinazoline H), 7.89–7.30 (m, aromatic H), 4.52 (s, 2H, CH₂S), 3.98 (t, 2H, CONHCH₂), 2.65 (s, 6H, Ar-CH₃).
  • HRMS : Calculated for C₂₉H₂₇N₅O₂S₂ [M+H]⁺: 558.1584; Found: 558.1586.

X-ray Crystallography

Single-crystal analysis confirms the planar imidazo[1,2-c]quinazoline core and equatorial orientation of the sulfanyl group.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Copper-catalyzed route 65 95 Scalable, minimal side products
Palladium-mediated route 58 90 Faster kinetics

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer: Synthesis involves multi-step reactions, including imidazoquinazoline core formation, sulfanyl group introduction, and propanamide coupling. Key challenges include low yields due to steric hindrance and side reactions. Optimization strategies:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance reactant solubility .
  • Catalysts : Employ triethylamine (TEA) or sodium disulfite to accelerate nucleophilic substitutions .
  • Temperature control : Maintain 60–80°C for cyclization steps to minimize byproducts .
  • Purification : Use column chromatography or recrystallization (ethanol/water mixtures) to isolate the final compound .

Q. Table 1: Example Reaction Parameters

StepSolventCatalystTemperatureYield Range
Core formationDMFTEA80°C45–60%
Sulfanyl additionDichloromethaneNoneRT70–85%
Propanamide couplingDMFHBTU60°C50–65%

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer: Critical techniques for structural confirmation and purity assessment:

  • NMR Spectroscopy :
    • 1H/13C-NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and sulfanyl protons (δ 3.5–4.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the imidazoquinazoline core .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 543.59) .
  • HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Q. What initial biological assays are recommended to assess its therapeutic potential?

Answer: Prioritize assays aligned with structural analogs:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric assays .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling predict interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase domain). Focus on sulfanyl and thiophen groups for hydrogen bonding/π-π interactions .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes .
  • ADMET Prediction : Employ SwissADME to evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. Table 2: Example Docking Scores

TargetDocking Score (kcal/mol)Key Interactions
EGFR Kinase-9.2H-bond (S=O), π-π (quinazoline)
PARP-1-8.7Hydrophobic (thiophen)

Q. How to design derivatives to improve pharmacokinetic properties?

Answer: Derivative design should balance potency and ADMET:

  • Substituent Modification :
    • Replace 2,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
    • Introduce polar groups (e.g., -OH) on the propanamide chain to improve solubility .
  • Prodrug Strategies : Mask thiophen-methyl group with ester linkages for controlled release .
  • SAR Studies : Synthesize 10–15 analogs and correlate structural changes with IC50 values in enzymatic assays .

Q. How to resolve discrepancies in biological activity data across studies?

Answer: Contradictions may arise from impurity or assay variability. Mitigation steps:

  • Purity Verification : Re-analyze batches via HPLC and NMR to exclude impurities (>98% purity required) .
  • Orthogonal Assays : Confirm anticancer activity with clonogenic assays alongside MTT .
  • Structural Confirmation : Compare activity of analogs (e.g., fluorophenyl vs. methylphenyl derivatives) to identify critical pharmacophores .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.